molecular formula C31H52O2 B12119509 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Cat. No.: B12119509
M. Wt: 456.7 g/mol
InChI Key: ONNNLYSDSXGHFE-UHFFFAOYSA-N
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Chemical Reactions Analysis

24-Methylenecycloartane-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 24-Methylenecycloartane-3beta,26-diol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

24-Methylenecycloartane-3beta,26-diol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include cycloart-24-ene-3beta,26-diol, cycloart-25-ene-3beta,24,27-triol, and cycloartane-3beta,24,25-triol . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 24-Methylenecycloartane-3beta,26-diol lies in its specific combination of functional groups and its potential therapeutic effects .

Properties

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

15-(7-hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3

InChI Key

ONNNLYSDSXGHFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

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